molecular formula C20H19NO4 B2787405 Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate CAS No. 2034304-71-5

Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate

Cat. No.: B2787405
CAS No.: 2034304-71-5
M. Wt: 337.375
InChI Key: MVROXFUZPLSFCJ-UHFFFAOYSA-N
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Description

Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate is a synthetic organic compound with the molecular formula C20H19NO4 and a molecular weight of 337.375. This compound features a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via an alkylation reaction using a suitable alkylating agent.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate or a carbamoyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate has several scientific research applications, including:

    Medicinal Chemistry: Benzofuran derivatives are known for their potential as anticancer, antiviral, and antibacterial agents.

    Materials Science: Benzofuran derivatives can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: This compound can be used as a probe to study biological processes and molecular interactions involving benzofuran moieties.

Mechanism of Action

The mechanism of action of methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, leading to modulation of their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

    Benzofuran: The parent compound, benzofuran, is a simple fused ring system with diverse biological activities.

    Benzothiophene: Similar to benzofuran, benzothiophene is a fused ring system with a sulfur atom instead of an oxygen atom.

    Coumarin: Coumarin is a benzopyrone derivative with a structure similar to benzofuran but with a lactone ring.

Uniqueness: Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate is unique due to the presence of the carbamoyl and ester functional groups, which can impart distinct chemical and biological properties compared to other benzofuran derivatives .

Properties

IUPAC Name

methyl 4-[1-(1-benzofuran-2-yl)propan-2-ylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13(11-17-12-16-5-3-4-6-18(16)25-17)21-19(22)14-7-9-15(10-8-14)20(23)24-2/h3-10,12-13H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVROXFUZPLSFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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